Cas no 1261869-86-6 (3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride)

3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(trifluoromethoxy)pyrazine-2-carbonyl chloride
- 3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride
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- インチ: 1S/C6H2ClF3N2O2/c7-4(13)3-5(12-2-1-11-3)14-6(8,9)10/h1-2H
- InChIKey: YIDMBQQTDPIFGH-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C(=NC=CN=1)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 52.1
3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099000006-1g |
3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride |
1261869-86-6 | 98% | 1g |
$2,014.93 | 2022-04-03 | |
Alichem | A099000006-500mg |
3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride |
1261869-86-6 | 98% | 500mg |
$1,053.63 | 2022-04-03 | |
Alichem | A099000006-250mg |
3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride |
1261869-86-6 | 98% | 250mg |
$775.85 | 2022-04-03 |
3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
3-(Trifluoromethoxy)pyrazine-2-carbonyl chlorideに関する追加情報
Introduction to 3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride (CAS No: 1261869-86-6)
3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride, identified by its Chemical Abstracts Service (CAS) number 1261869-86-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine derivatives, a class of heterocyclic compounds known for their diverse biological activities and synthetic utility. The presence of a trifluoromethoxy group and a carbonyl chloride functionality makes it a particularly valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The trifluoromethoxy group, characterized by its electron-withdrawing nature due to the electronegativity of fluorine atoms, plays a crucial role in modulating the electronic properties and metabolic stability of the resulting derivatives. This feature has been extensively exploited in medicinal chemistry to enhance binding affinity, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. In contrast, the carbonyl chloride moiety serves as a highly reactive electrophile, facilitating nucleophilic substitution reactions that are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders, infectious diseases, and cancer. The versatility of 3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride as a building block has made it a cornerstone in the synthesis of bioactive compounds. For instance, studies have demonstrated its utility in generating pyrazine-based scaffolds that exhibit inhibitory effects on specific enzymes implicated in pathogenic processes. These findings underscore the compound's potential as a precursor for next-generation drugs.
One notable application of this compound is in the development of kinase inhibitors, which are critical in oncology therapy. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By incorporating the pyrazine core into kinase inhibitors, researchers aim to achieve high selectivity and potency. The trifluoromethoxy group enhances the binding affinity to the target enzyme by improving hydrophobic interactions, while the carbonyl chloride functionality allows for facile introduction of additional pharmacophores through condensation reactions.
Moreover, agrochemical applications have also emerged as an important area of interest for 3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride. Pyrazine derivatives have shown promise as intermediates in the synthesis of novel pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The electron-deficient nature of the trifluoromethyl group contributes to enhanced bioactivity by improving lipophilicity and metabolic stability. This has led to investigations into its incorporation into compounds that exhibit potent pesticidal properties while maintaining environmental safety.
The synthetic methodologies involving 3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride have been refined over time to optimize yield and purity. Recent advances in catalytic systems have enabled more efficient transformations, reducing reliance on harsh reagents and minimizing waste generation. These green chemistry approaches align with global efforts to promote sustainable pharmaceutical manufacturing. Additionally, computational modeling techniques have been employed to predict the reactivity and structural properties of derivatives derived from this compound, further accelerating drug discovery pipelines.
In clinical trials, derivatives synthesized using 3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride have demonstrated encouraging results in preclinical studies. For example, pyrazine-based kinase inhibitors have shown preclinical efficacy in models of chronic diseases by selectively modulating aberrant signaling pathways. While these compounds are still under investigation for human use, they represent a significant step forward in developing targeted therapies with improved therapeutic indices.
The future prospects for 3-(Trifluoromethoxy)pyrazine-2-carbonyl chloride are vast, with ongoing research exploring new synthetic pathways and expanding its applications across multiple domains. As our understanding of molecular interactions deepens, this compound is expected to remain integral to the development of innovative chemical entities that address unmet medical needs.
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